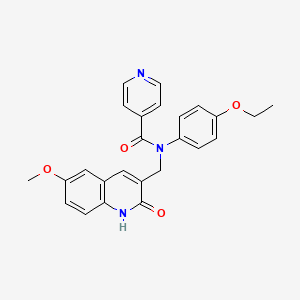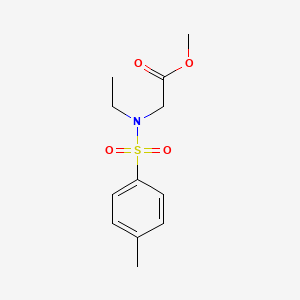
N-((2-hydroxy-8-methylquinolin-3-yl)methyl)-2-methoxy-N-propylbenzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-((2-hydroxy-8-methylquinolin-3-yl)methyl)-2-methoxy-N-propylbenzamide, also known as SBI-425, is a small molecule inhibitor that has been shown to have potential therapeutic applications in various diseases. This compound was first synthesized in 2014 and has since been the subject of numerous studies due to its promising properties.
Wirkmechanismus
The mechanism of action of N-((2-hydroxy-8-methylquinolin-3-yl)methyl)-2-methoxy-N-propylbenzamide involves the inhibition of a protein called bromodomain-containing protein 4 (BRD4). BRD4 is a transcriptional regulator that plays a key role in various cellular processes, including cell growth, differentiation, and inflammation. By inhibiting BRD4, N-((2-hydroxy-8-methylquinolin-3-yl)methyl)-2-methoxy-N-propylbenzamide can modulate gene expression and affect various cellular processes.
Biochemical and Physiological Effects:
N-((2-hydroxy-8-methylquinolin-3-yl)methyl)-2-methoxy-N-propylbenzamide has been shown to have various biochemical and physiological effects, including inhibition of cell growth and induction of apoptosis in cancer cells, reduction of pro-inflammatory cytokines and chemokines in inflammation, and improvement of cognitive function and reduction of neuroinflammation in neurodegenerative disorders.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of N-((2-hydroxy-8-methylquinolin-3-yl)methyl)-2-methoxy-N-propylbenzamide is its specificity for BRD4, which allows for targeted inhibition of this protein without affecting other cellular processes. However, one limitation of N-((2-hydroxy-8-methylquinolin-3-yl)methyl)-2-methoxy-N-propylbenzamide is its relatively short half-life, which may limit its effectiveness in certain applications.
Zukünftige Richtungen
For research on N-((2-hydroxy-8-methylquinolin-3-yl)methyl)-2-methoxy-N-propylbenzamide include further studies on its therapeutic potential in various diseases, optimization of its pharmacokinetic properties, and development of more potent and selective inhibitors of BRD4. Additionally, N-((2-hydroxy-8-methylquinolin-3-yl)methyl)-2-methoxy-N-propylbenzamide may have potential applications in combination therapy with other drugs or as a tool for studying the role of BRD4 in various cellular processes.
Synthesemethoden
The synthesis of N-((2-hydroxy-8-methylquinolin-3-yl)methyl)-2-methoxy-N-propylbenzamide involves a multi-step process that begins with the reaction of 2-hydroxy-8-methylquinoline with formaldehyde and sodium borohydride to form the intermediate 2-(hydroxymethyl)-8-methylquinoline. This intermediate is then reacted with 4-chlorobenzoyl chloride and propylamine to form the final product, N-((2-hydroxy-8-methylquinolin-3-yl)methyl)-2-methoxy-N-propylbenzamide.
Wissenschaftliche Forschungsanwendungen
N-((2-hydroxy-8-methylquinolin-3-yl)methyl)-2-methoxy-N-propylbenzamide has been studied for its potential therapeutic applications in various diseases, including cancer, inflammation, and neurodegenerative disorders. In cancer research, N-((2-hydroxy-8-methylquinolin-3-yl)methyl)-2-methoxy-N-propylbenzamide has been shown to inhibit the growth of cancer cells and induce apoptosis. Inflammation studies have shown that N-((2-hydroxy-8-methylquinolin-3-yl)methyl)-2-methoxy-N-propylbenzamide can reduce the production of pro-inflammatory cytokines and chemokines. In neurodegenerative disorders, N-((2-hydroxy-8-methylquinolin-3-yl)methyl)-2-methoxy-N-propylbenzamide has been shown to improve cognitive function and reduce neuroinflammation.
Eigenschaften
IUPAC Name |
2-methoxy-N-[(8-methyl-2-oxo-1H-quinolin-3-yl)methyl]-N-propylbenzamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H24N2O3/c1-4-12-24(22(26)18-10-5-6-11-19(18)27-3)14-17-13-16-9-7-8-15(2)20(16)23-21(17)25/h5-11,13H,4,12,14H2,1-3H3,(H,23,25) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SDLHOEGNUYQDKW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCN(CC1=CC2=CC=CC(=C2NC1=O)C)C(=O)C3=CC=CC=C3OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H24N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
364.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-methoxy-N-[(8-methyl-2-oxo-1,2-dihydroquinolin-3-yl)methyl]-N-propylbenzamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-{N-[(4-bromophenyl)methyl]benzenesulfonamido}-N-(4-ethoxyphenyl)acetamide](/img/structure/B7716095.png)

![3,5-dimethoxy-N-[(pyridin-3-yl)methyl]benzamide](/img/structure/B7716105.png)




![methyl 2-{4-[(4-butylphenyl)sulfamoyl]phenoxy}acetate](/img/structure/B7716156.png)




![N-(1-butyl-6-methoxy-1H-pyrazolo[3,4-b]quinolin-3-yl)-4-methoxybenzamide](/img/structure/B7716202.png)
